
Trisilane, octaphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisilane, octaphenyl- is a compound with the chemical formula Si3(C6H5)8 It is a member of the silane family, where silicon atoms are bonded to phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trisilane, octaphenyl- typically involves the reaction of chlorosilanes with phenylmagnesium bromide (Grignard reagent). The reaction proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{Si(C}_6\text{H}_5)_4 + 4 \text{MgBrCl} ] This intermediate product can then be further reacted to form trisilane, octaphenyl-.
Industrial Production Methods
Industrial production of trisilane, octaphenyl- involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Trisilane, octaphenyl- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form silicon dioxide and phenol derivatives.
Reduction: Can be reduced to form lower silanes and phenyl groups.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or oxygen gas.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Silicon dioxide (SiO2) and phenol derivatives.
Reduction: Lower silanes and free phenyl groups.
Substitution: Various substituted phenyl silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Trisilane, octaphenyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of trisilane, octaphenyl- involves the interaction of its silicon-phenyl bonds with various molecular targets. The phenyl groups can participate in π-π interactions, while the silicon atoms can form bonds with other silicon or oxygen atoms. These interactions are crucial for its applications in materials science and electronics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disilane, hexaphenyl-: Si2(C6H5)6
Tetrasilane, dodecaphenyl-: Si4(C6H5)12
Uniqueness
Trisilane, octaphenyl- is unique due to its specific number of silicon and phenyl groups, which confer distinct chemical and physical properties. Compared to disilane, hexaphenyl-, it has an additional silicon atom, which can influence its reactivity and stability. Compared to tetrasilane, dodecaphenyl-, it has fewer phenyl groups, which can affect its solubility and interaction with other molecules.
Eigenschaften
CAS-Nummer |
4098-89-9 |
|---|---|
Molekularformel |
C48H40Si3 |
Molekulargewicht |
701.1 g/mol |
IUPAC-Name |
diphenyl-bis(triphenylsilyl)silane |
InChI |
InChI=1S/C48H40Si3/c1-9-25-41(26-10-1)49(42-27-11-2-12-28-42,43-29-13-3-14-30-43)51(47-37-21-7-22-38-47,48-39-23-8-24-40-48)50(44-31-15-4-16-32-44,45-33-17-5-18-34-45)46-35-19-6-20-36-46/h1-40H |
InChI-Schlüssel |
DNRIKWQBXKHSJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


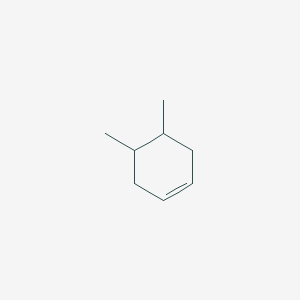
![4-[(4-Fluoroanilino)methyl]phenol](/img/structure/B11951204.png)

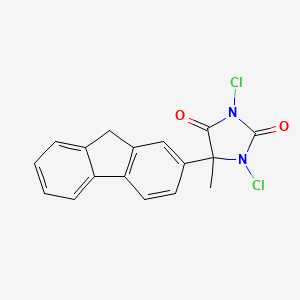
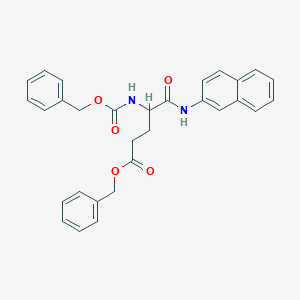
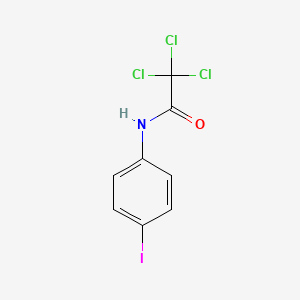
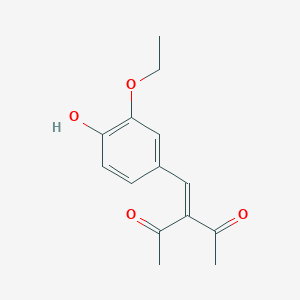

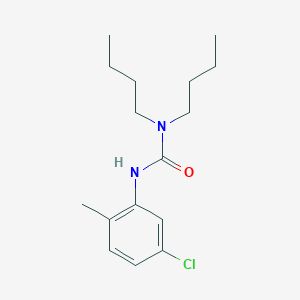
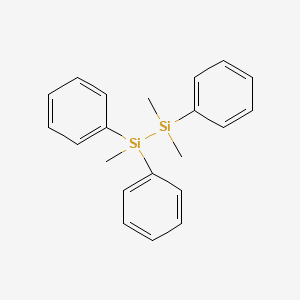
![5,6-Dimethoxy-N-(naphthalen-2-ylmethylene)benzo[d]thiazol-2-amine](/img/structure/B11951258.png)



